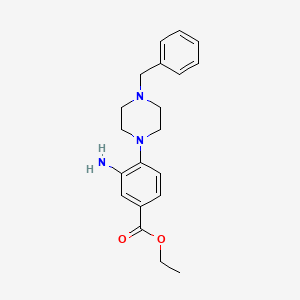

Ethyl-3-Amino-4-(4-Benzylpiperazin-1-yl)benzoat

Übersicht

Beschreibung

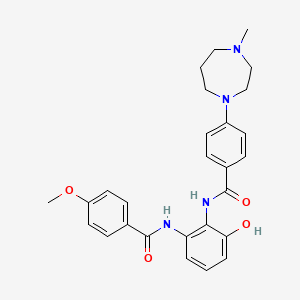

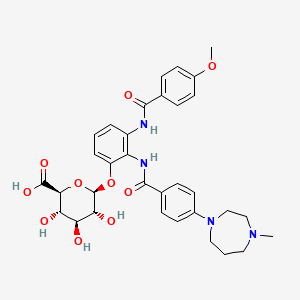

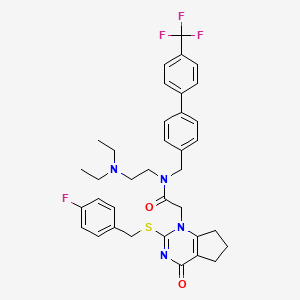

DCLX069 is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) with an IC50 value of 17.9 µM . This compound is known for its ability to occupy the S-adenosylmethionine (SAM) binding pocket, thereby exerting its inhibitory effect . DCLX069 has shown efficacy in blocking cell proliferation in various cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia .

Wissenschaftliche Forschungsanwendungen

DCLX069 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: DCLX069 wird als Werkzeugverbindung verwendet, um die Rolle von Proteinarginin-Methyltransferase 1 in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Die Verbindung wird in zellbasierten Assays eingesetzt, um die Auswirkungen der Hemmung von Proteinarginin-Methyltransferase 1 auf Zellproliferation, Differenzierung und Apoptose zu untersuchen.

Medizin: DCLX069 hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebsarten wie Brustkrebs, Leberkrebs und akuter myeloischer Leukämie.

Industrie: Die Verbindung wird bei der Entwicklung neuer Inhibitoren eingesetzt, die auf Proteinarginin-Methyltransferase 1 abzielen.

5. Wirkmechanismus

DCLX069 übt seine Wirkung aus, indem es selektiv Proteinarginin-Methyltransferase 1 hemmt. Die Verbindung bindet an die S-Adenosylmethionin-Bindungstasche des Enzyms und verhindert so den Transfer von Methylgruppen zu Argininresten in Zielproteinen. Diese Hemmung führt zu einer Abnahme der Argininmethylierung, was wiederum verschiedene zelluläre Signalwege beeinflusst, die an der Genexpression, Signaltransduktion und Protein-Protein-Wechselwirkungen beteiligt sind . Zu den molekularen Zielen von DCLX069 gehören Histone und andere Proteine, die an der Chromatin-Remodellierung und der Transkriptionsregulation beteiligt sind .

Wirkmechanismus

Target of Action

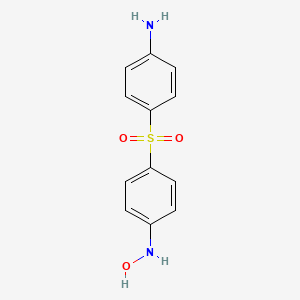

Similar compounds have shown significant antibacterial and antifungal activity . The compound may interact with proteins such as oxidoreductase (PDB ID 1XDQ) .

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria and fungi .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .

Result of Action

Based on its potential antimicrobial activity, it may lead to the inhibition of bacterial and fungal growth .

Biochemische Analyse

Biochemical Properties

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate binds to specific receptors on the cell surface, influencing cellular responses and functions .

Cellular Effects

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has notable effects on various types of cells and cellular processes. It has been observed to inhibit cell proliferation in breast cancer, liver cancer, and acute myeloid leukemia cell lines . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and reduced cell proliferation.

Molecular Mechanism

The molecular mechanism of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate involves its binding interactions with biomolecules. It occupies specific binding pockets on target proteins, such as the SAM binding pocket, to exert its inhibitory effects . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and other cellular processes.

Dosage Effects in Animal Models

The effects of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to specific organs . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.

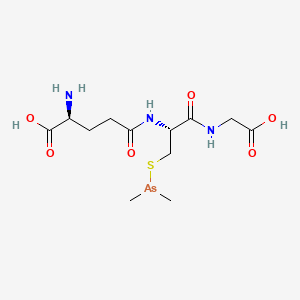

Metabolic Pathways

Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity in target tissues.

Subcellular Localization

The subcellular localization of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DCLX069 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of DCLX069 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product. The compound is then subjected to quality control tests to confirm its identity and purity before being released for research use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DCLX069 unterliegt hauptsächlich Wechselwirkungen mit Proteinarginin-Methyltransferase 1, was zu einer Hemmung ihrer enzymatischen Aktivität führt. Die Verbindung unterliegt unter Standardbedingungen, die in biologischen Assays verwendet werden, typischerweise keiner Oxidation, Reduktion oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen: Das wichtigste Reagenz, das an der Aktivität von DCLX069 beteiligt ist, ist Proteinarginin-Methyltransferase 1. Die Verbindung wird in verschiedenen Konzentrationen verwendet, typischerweise im Bereich von 12,5 bis 100 µM, um die gewünschte inhibitorische Wirkung zu erzielen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Wechselwirkung von DCLX069 mit Proteinarginin-Methyltransferase 1 gebildet wird, ist der gehemmte Enzymkomplex. Diese Wechselwirkung blockiert effektiv die Methylierung von Argininresten in Zielproteinen, was zu nachgeschalteten Auswirkungen auf zelluläre Prozesse führt .

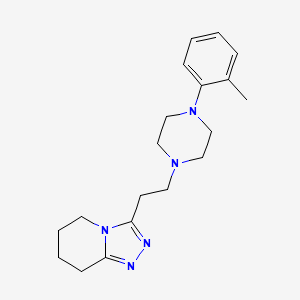

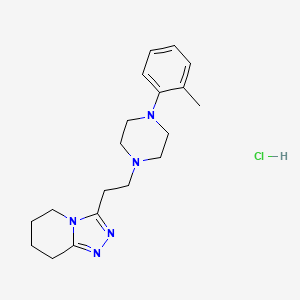

Vergleich Mit ähnlichen Verbindungen

DCLX069 ist einzigartig in seiner Selektivität für Proteinarginin-Methyltransferase 1, mit minimaler Aktivität gegenüber anderen Proteinarginin-Methyltransferasen wie Proteinarginin-Methyltransferase 4 und Proteinarginin-Methyltransferase 6 . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von Proteinarginin-Methyltransferase 1 in verschiedenen biologischen Prozessen.

Ähnliche Verbindungen:

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren Selektivitäts- und Potenzprofilen, was sie für vergleichende Studien in der Proteinarginin-Methyltransferase-Forschung nützlich macht.

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRCMIWRZBDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

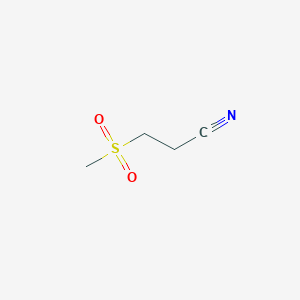

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

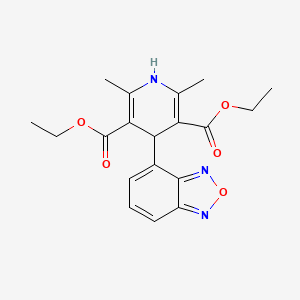

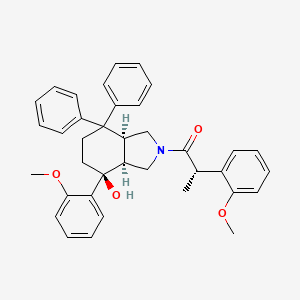

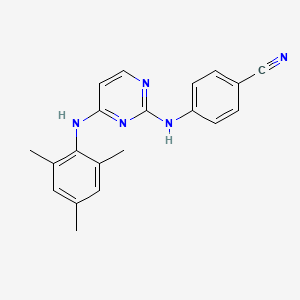

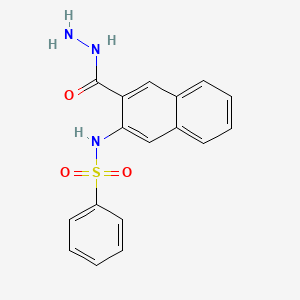

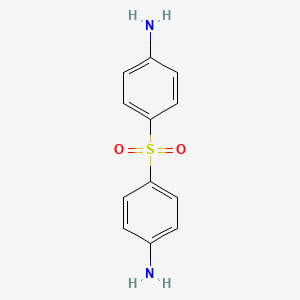

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)